molecular formula C21H18N2O2S2 B2628077 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide CAS No. 886960-51-6

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide

Cat. No. B2628077
M. Wt: 394.51
InChI Key: LHRPSEQMRRRHHD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a dimethylthiophen-2-yl group, and a phenoxyacetamide group . These groups are common in many organic compounds and can confer various properties to the molecule.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzo[d]thiazol-2-yl group might undergo reactions typical of aromatic compounds, while the phenoxyacetamide group might participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a nitro substituent can influence the solid-state arrangement, absorption, and fluorescence properties of these compounds .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide and its derivatives have been a focal point in synthetic chemistry for their potential medicinal applications. For instance, a study highlighted the diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol, marking the first instance of using (benzo[d]thiazol-2-yl)phenoxyacetic acid as a ketene source in synthesizing monocyclic 2-azetidinones. These compounds demonstrated moderate antimicrobial activities and showed potential as a medicine after hemolytic activity and mammalian cell toxicity surveys (Alborz et al., 2018).

Antimicrobial and Antibacterial Screening

The compound has also been a part of studies focusing on its antimicrobial properties. For instance, a series of novel thiazolyl pyrazole and benzoxazole compounds, including derivatives of benzo[d]thiazol, were synthesized and screened for their antibacterial activities, demonstrating the compound's relevance in developing antimicrobial agents (Landage et al., 2019).

Antifungal Activity

Another research angle involves exploring the antifungal activities of derivatives containing benzo[d]thiazol. A study reported the synthesis of various derivatives, including 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, and evaluated their antifungal effects, especially against Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).

Anti-Inflammatory Activity

The compound and its derivatives have also been investigated for their potential anti-inflammatory effects. A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated their anti-inflammatory activity, with some derivatives showing significant activity (Sunder et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. For example, some benzothiazole derivatives can be hazardous and require careful handling .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization, and potential applications. For example, it could be interesting to explore its potential biological activities, given the known activities of some benzothiazole derivatives .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-13-14(2)26-21(23-18(24)12-25-15-8-4-3-5-9-15)19(13)20-22-16-10-6-7-11-17(16)27-20/h3-11H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRPSEQMRRRHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide

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